Tebanicline
Overview
Description
It was designed as a less toxic analog of the potent poison dart frog-derived compound epibatidine, which is approximately 200 times stronger than morphine as an analgesic but produces extremely dangerous toxic side effects . Tebanicline exhibits potent analgesic activity against neuropathic pain in both animal and human trials, with far less toxicity than its parent compound .
Preparation Methods
The synthesis of tebanicline involves several steps, starting with the preparation of the β-lactam nucleus. One of the most widely used methods for preparing the β-lactam nucleus is Staudinger’s reaction, which provides direct access to functionalized 2-azetidinones . The reaction conditions typically involve cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Tebanicline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different pharmacological properties.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Tebanicline has several scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of nicotinic acetylcholine receptor agonists.
Biology: this compound’s interaction with neuronal nicotinic acetylcholine receptors makes it a valuable tool in neurobiological research.
Mechanism of Action
Tebanicline acts as a partial agonist at neuronal nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes . This binding modulates the activity of these receptors, leading to analgesic effects. The molecular targets and pathways involved include the modulation of ion channels and neurotransmitter release, which contribute to its analgesic properties .
Comparison with Similar Compounds
Tebanicline is similar to other nicotinic acetylcholine receptor agonists, such as epibatidine and ABT-418. this compound is unique in its reduced toxicity compared to epibatidine, making it a safer alternative for analgesic use . Other similar compounds include:
Epibatidine: A potent analgesic with high toxicity.
Biological Activity
Tebanicline, also known as ABT-594 or ebanicline, is a synthetic compound derived from the natural alkaloid epibatidine. It acts primarily as a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, and has been studied for its potential analgesic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical findings.
This compound exhibits a high affinity for nAChRs, with an effective concentration (EC50) of approximately 140 nM for human α4β2 nAChRs in vitro . It operates primarily through:
- Agonistic Action : this compound activates nAChRs, leading to increased neurotransmitter release and modulation of pain pathways.
- Non-Opioid Analgesia : Unlike traditional analgesics that target opioid receptors, this compound provides pain relief without the associated risks of opioid dependence and side effects .
Antinociceptive Properties
Research has demonstrated this compound's potent antinociceptive (pain-relieving) effects across various models of pain:
- Formalin Test : In this model, this compound exhibited significant analgesic effects, reducing pain responses in a dose-dependent manner .
- Hot-Plate Test : It also displayed efficacy against acute thermal pain but did not show significant effects in the tail-flick assay, indicating a selective action on certain pain modalities .
- Tail-Pressure Test : this compound effectively alleviated mechanical pain, further supporting its role as a non-opioid analgesic agent .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against various pain stimuli:
Pain Model | Response to this compound | Mechanism Involved |
---|---|---|
Formalin | Significant analgesia | nAChR activation |
Hot-Plate | Significant analgesia | nAChR activation |
Tail-Flick | No significant effect | Non-selective action |
Tail-Pressure | Significant analgesia | nAChR activation |
Clinical Studies and Findings
This compound progressed to Phase II clinical trials but was ultimately discontinued due to gastrointestinal side effects that were deemed unacceptable . Despite this setback, its potential benefits in managing neuropathic pain continue to be explored. Notably:
- Cognitive Enhancement : Some studies suggest that this compound may enhance cognitive function in rodent models, indicating potential applications beyond pain management .
Case Studies
- Animal Models : In various preclinical studies using rodent models, this compound demonstrated robust antinociceptive effects comparable to traditional analgesics but with a distinct mechanism that avoids opioid pathways .
- Human Trials : Although clinical trials were limited by adverse effects, initial findings indicated that patients experienced reduced pain levels without the typical side effects associated with opioid medications .
Properties
IUPAC Name |
5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7/h1-2,5,7,11H,3-4,6H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTAGSRKQIGEBH-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1COC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173555 | |
Record name | Tebanicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198283-73-7 | |
Record name | Tebanicline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198283-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tebanicline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198283737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tebanicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-([(2R)-azetidin- 2-yl] methoxy)- 2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEBANICLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KX8NKV538 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.